molecular formula C14H20N2O3 B13733953 Benzyl 3-amino-4-hydroxyazepane-1-carboxylate

Benzyl 3-amino-4-hydroxyazepane-1-carboxylate

Cat. No.: B13733953
M. Wt: 264.32 g/mol
InChI Key: RKWRBOROSKQFHE-UHFFFAOYSA-N
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Description

Benzyl 3-amino-4-hydroxyazepane-1-carboxylate is a chemical compound with a unique structure that includes an azepane ring, a benzyl group, and functional groups such as an amino and a hydroxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-amino-4-hydroxyazepane-1-carboxylate typically involves the reaction of benzylamine with a suitable azepane derivative under controlled conditions. One common method includes the use of benzyl chloroformate as a reagent to introduce the benzyl group. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and reactors can enhance the efficiency and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-amino-4-hydroxyazepane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl 3-amino-4-hydroxyazepane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 3-amino-4-hydroxyazepane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. These interactions are mediated by the functional groups present in the compound, which can form hydrogen bonds, ionic interactions, and hydrophobic contacts with the target molecules .

Comparison with Similar Compounds

Similar Compounds

    Benzyl 4-hydroxyazepane-1-carboxylate: Similar structure but lacks the amino group.

    Benzyl 3-amino-4-hydroxyhexanoate: Similar functional groups but different ring structure.

    Benzyl 3-amino-4-hydroxycyclohexane-1-carboxylate: Similar functional groups but different ring size.

Uniqueness

Benzyl 3-amino-4-hydroxyazepane-1-carboxylate is unique due to the presence of both amino and hydroxy groups on the azepane ring, which allows for diverse chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C14H20N2O3

Molecular Weight

264.32 g/mol

IUPAC Name

benzyl 3-amino-4-hydroxyazepane-1-carboxylate

InChI

InChI=1S/C14H20N2O3/c15-12-9-16(8-4-7-13(12)17)14(18)19-10-11-5-2-1-3-6-11/h1-3,5-6,12-13,17H,4,7-10,15H2

InChI Key

RKWRBOROSKQFHE-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(CN(C1)C(=O)OCC2=CC=CC=C2)N)O

Origin of Product

United States

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